molecular formula C8H4Cl2N2 B2679866 (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile CAS No. 2288716-10-7

(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile

Cat. No.: B2679866
CAS No.: 2288716-10-7
M. Wt: 199.03
InChI Key: PVNMPRVANMQGOY-OWOJBTEDSA-N
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Description

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is a strategic chemical intermediate valued in agrochemical research for developing next-generation insecticides . This compound features a (E)-prop-2-enenitrile moiety attached to a 2,6-dichloropyridin-3-yl ring, a scaffold recognized for its insecticidal activity in modern crop protection science . Its molecular structure makes it a versatile synthon for constructing advanced sulfoximine-based insect control agents, which act on unique biological targets in pests like aphids and whiteflies . Researchers utilize this nitrile derivative to create multi-substituted pyridyl sulfoximines, a class of compounds demonstrating high efficacy against resistant insect populations . The compound is provided as a solid and requires cold-chain transportation to maintain stability . Strictly for Research Use Only; this product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-4-3-6(2-1-5-11)8(10)12-7/h1-4H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNMPRVANMQGOY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=CC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1/C=C/C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile typically involves the reaction of 2,6-dichloropyridine with an appropriate propenenitrile precursor under specific conditions. One common method is the Knoevenagel condensation, where 2,6-dichloropyridine reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile has garnered interest in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with significant biological activity. Research has indicated that derivatives of this compound may exhibit antibacterial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

In studies assessing the cytotoxic effects of various derivatives on cancer cell lines, modifications to the dichloropyridine ring have shown enhanced activity against specific cancers such as breast and lung cancer. For instance, the introduction of electron-donating groups increased the efficacy of certain derivatives compared to their parent compounds.

Agrochemical Applications

The compound is also being explored for its fungicidal properties. The dichloropyridine structure is known for conferring herbicidal and insecticidal activities, making it a candidate for developing new agrochemicals.

Case Study: Fungicidal Efficacy

Research has demonstrated that this compound exhibits significant fungicidal activity against various plant pathogens. In laboratory settings, formulations containing this compound showed higher efficacy compared to traditional fungicides, suggesting its potential role in integrated pest management strategies.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings that require specific chemical interactions.

Case Study: Polymer Development

In polymer chemistry, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of the dichloropyridine unit has been shown to improve the overall performance of polymeric materials under various environmental conditions.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structure/Substituents Purity Key Interactions/Properties Source/Application
(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile 2,6-Dichloropyridin-3-yl + nitrile 97% Halogen bonding potential, electron-deficient pyridine Combi-Blocks catalog
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) Diphenylamino + pyridin-3-yl + nitrile N/A Strong π-π interactions, dual conformers (anti/syn) Crystallography study
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile 3,4-Dimethoxyphenyl + nitrile N/A Methoxy electron-donor groups, used in ivabradine synthesis Patent synthesis route
(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide 2,6-Dichloropyridin-3-yl + amide 96% Amide group enhances hydrogen bonding Combi-Blocks catalog

Molecular Interactions and Crystallography

  • π-π Interactions: Compound I (from ) exhibits strong π-π stacking due to the diphenylamino moiety, which enhances solid-state packing . In contrast, the dichloropyridine group in the target compound may favor halogen bonding or dipole-dipole interactions due to chlorine’s electronegativity.
  • Conformational Flexibility: Compound I crystallizes in anti and syn conformers stabilized by solvent interactions, with DFT calculations showing an energy difference <1 eV .

Electronic and Photophysical Properties

  • HOMO-LUMO Gaps: Analogs like Compound I exhibit solvent-dependent frontier orbital energies, with HOMO-LUMO gaps influenced by electron-donating substituents (e.g., diphenylamino) . The dichloropyridine group in the target compound may lower LUMO energy due to electron-withdrawing effects, enhancing electrophilic reactivity.
  • Solvent Effects: Polar solvents stabilize charge-transfer states in diphenylamino analogs , whereas the target compound’s properties in solvents remain unstudied but could mirror trends seen in halogenated nitriles.

Biological Activity

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile, with the chemical formula C8_8H4_4Cl2_2N2_2 and a molar mass of 199.04 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound possesses the following physical properties:

  • Molecular Weight : 199.04 g/mol
  • Density : 1.412 g/cm³ (predicted)
  • Boiling Point : 356.0 ± 37.0 °C (predicted)
  • pKa : -3.57 ± 0.10 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been studied for its effects on various enzymes and receptors:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine compounds exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Bacillus subtilis . The presence of the dichloropyridine moiety may enhance this activity.
  • Anticancer Properties : Research has shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways . This suggests that this compound may have potential as an anticancer agent.
  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and obesity .

Case Studies

Several studies have focused on the biological implications of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pyridine derivatives against clinical isolates. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives containing the dichloropyridine structure could significantly reduce the viability of various cancer cell lines. These compounds triggered apoptosis and inhibited tumor growth in xenograft models, indicating their potential as anticancer agents .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialEscherichia coliMIC = 62.5 μg/mL
Bacillus subtilisMIC = 200 μg/mL
AnticancerVarious cancer cell linesInduces apoptosis; reduces viability
Enzyme InhibitionMetabolic enzymesInhibitory effect observed

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves Knoevenagel condensation between 2,6-dichloropyridine-3-carbaldehyde and an active methylene nitrile precursor. Optimization strategies include:

  • Varying catalysts (e.g., piperidine, Lewis acids) to enhance reaction kinetics.
  • Testing polar aprotic solvents (DMF, DMSO) to improve solubility.
  • Monitoring reaction progress via TLC and ¹H NMR to confirm intermediate formation.
  • Reference similar protocols for nitrile synthesis in patents (e.g., ).
  • Key Metrics : Yield improvements (e.g., 60% → 85%) through temperature control (80–100°C) and inert atmosphere.

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Methodological Answer :

Crystallization : Use slow evaporation from ethanol/water mixtures.

Data Collection : Employ a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Use SHELXT (direct methods) for phase determination ( ).

Refinement : Apply SHELXL for anisotropic displacement parameters ( ).

Visualization : Generate ORTEP diagrams via WinGX/ORTEP-III ( ).

  • Critical Checks : Validate hydrogen bonding and π-stacking interactions using PLATON ( ).

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify π→π* transitions in the 250–300 nm range ( ).
  • FTIR : Confirm nitrile (C≡N) stretch near 2220 cm⁻¹.
  • ¹H/¹³C NMR : Assign E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons).
  • Fluorescence Spectroscopy : Measure quantum yield in solvents (e.g., methanol, acetonitrile) ( ).

Advanced Research Questions

Q. How can DFT calculations aid in understanding the electronic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
  • Key Analyses :
  • HOMO-LUMO gaps to predict reactivity ( ).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Validation : Compare calculated IR/Vibrational spectra with experimental data ( ).

Q. How to resolve discrepancies between experimental and computational spectral data?

  • Methodological Answer :

  • Solvent Effects : Re-run DFT with PCM solvation models (e.g., methanol, water) ( ).
  • Conformational Analysis : Use molecular dynamics (MD) to simulate solvent-induced conformational changes.
  • Error Sources : Check basis set limitations and implicit solvent approximations.

Q. What strategies can be employed to study the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Palladium Catalysis : Test Suzuki-Miyaura coupling with aryl boronic acids.
  • Monitoring : Use GC-MS for reaction progress; isolate products via flash chromatography .
  • Mechanistic Probes : Conduct kinetic isotope effects (KIE) studies to identify rate-determining steps.

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